molecular formula C8H6N4 B14840098 6-(Aminomethyl)pyridine-2,4-dicarbonitrile

6-(Aminomethyl)pyridine-2,4-dicarbonitrile

Cat. No.: B14840098
M. Wt: 158.16 g/mol
InChI Key: KNVYMYWGXLWIFG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and nitrile groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridine-2,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2,4-dicarbonitrile with formaldehyde and ammonia. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyridine-2,4-dicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridine-2,4-dicarbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the nitrile groups can participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarbonitrile: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.

    2,4-Dicyanopyridine: Similar structure but without the aminomethyl substitution, limiting its reactivity in nucleophilic substitution reactions.

    6-Bromo-2-pyridinecarbonitrile: Contains a bromine atom instead of an aminomethyl group, leading to different reactivity and applications.

Uniqueness

6-(Aminomethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminomethyl and nitrile groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

6-(aminomethyl)pyridine-2,4-dicarbonitrile

InChI

InChI=1S/C8H6N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,4,10H2

InChI Key

KNVYMYWGXLWIFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C#N)C#N

Origin of Product

United States

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